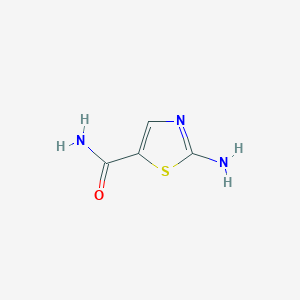
2-Amino-1,3-thiazole-5-carboxamide
Vue d'ensemble
Description
2-Amino-1,3-thiazole-5-carboxamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
Applications De Recherche Scientifique
2-Amino-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
Target of Action
2-Amino-1,3-thiazole-5-carboxamide has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The compound has shown inhibitory activity against Bcr-Abl and HDAC1 . It also exhibited comparable potency against c-Met relative to foretinib .
Mode of Action
The compound interacts with its targets, leading to changes in the cellular processes. For instance, it has been found to have a complete inhibitory effect on phosphodiesterase type 5 (PDE5) at 10 μM without causing hypotension . It also inhibits COX-1 and COX-2 activities .
Biochemical Pathways
The compound affects various biochemical pathways. It has been found to prevent the proliferation of MCF-7 and HepG2 cell lines . It also interacts with topoisomerase II, resulting in DNA double-strand cracks .
Pharmacokinetics
Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The compound’s action results in molecular and cellular effects. For instance, it has been found to significantly prevent the proliferation of certain cancer cell lines . It also causes DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution in the body . .
Analyse Biochimique
Biochemical Properties
2-Amino-1,3-thiazole-5-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory activity against Bcr-Abl and HDAC1 . The nature of these interactions is likely due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to have potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit the activity of Bcr-Abl and HDAC1, which are key enzymes involved in cell proliferation and survival .
Metabolic Pathways
Given its structure and known interactions with enzymes such as Bcr-Abl and HDAC1, it is likely that it interacts with enzymes or cofactors in various metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-thiazole-5-carboxamide typically involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea. This method yields the desired compound in excellent yield . Another efficient method involves the direct coupling of 2-chloro-6-methylphenyl with thiazole-5-carboxamide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds .
Comparaison Avec Des Composés Similaires
2-Aminothiazole: A basic scaffold with similar biological activities.
Thiazole-5-carboxamide: Shares the thiazole ring structure but lacks the amino group at the C-2 position.
2-Amino-4-methylthiazole: Another derivative with a methyl group at the C-4 position.
Uniqueness: 2-Amino-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
2-amino-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXGKSIKPATTNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585391 | |
| Record name | 2-Amino-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52499-04-4 | |
| Record name | 2-Amino-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



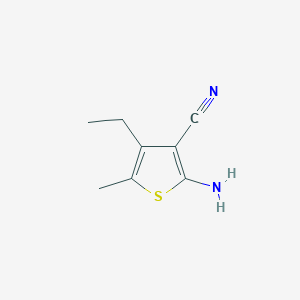
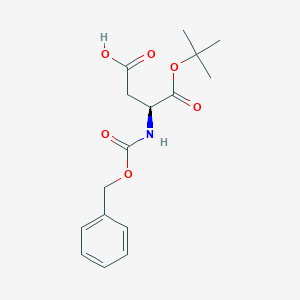






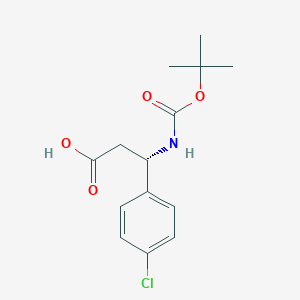
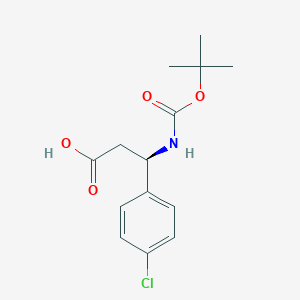


![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)
